2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate
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Overview
Description
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is an organic compound that features a pyrrole ring attached to a propanoate ester, with a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate typically involves the esterification of 3-(1H-pyrrol-2-yl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The pyrrole ring may also interact with biological receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of a trichloroethyl group.
Ethyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure with an ethyl ester group.
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Contains a trichloroacetyl group instead of a trichloroethyl ester.
Uniqueness
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is unique due to the presence of the trichloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
825639-31-4 |
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Molecular Formula |
C9H10Cl3NO2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-(1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C9H10Cl3NO2/c10-9(11,12)6-15-8(14)4-3-7-2-1-5-13-7/h1-2,5,13H,3-4,6H2 |
InChI Key |
JXRGJBDRGXAMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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